(2-([6-(4-Methoxyphenyl)pyridazin-3-YL]oxy)ethyl)amine
Description
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethanamine |
InChI |
InChI=1S/C13H15N3O2/c1-17-11-4-2-10(3-5-11)12-6-7-13(16-15-12)18-9-8-14/h2-7H,8-9,14H2,1H3 |
InChI Key |
SWPLJKYCWHXHBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (2-([6-(4-Methoxyphenyl)pyridazin-3-yl]oxy)ethyl)amine typically involves three key stages:
- Construction or functionalization of the pyridazine ring bearing a suitable leaving group at the 3-position.
- Introduction of the 4-methoxyphenyl substituent at the 6-position of the pyridazine ring.
- Attachment of the 2-aminoethyl group through nucleophilic substitution to form the ether linkage.
Preparation of the 4-Methoxyphenyl Substituent
The 4-methoxyphenyl moiety is commonly introduced via aromatic substitution or cross-coupling reactions. According to patent WO2015159170A2, the 4-methoxyphenyl group can be derived from 4-methoxyphenylacetic acid or 4-methoxyacetophenone derivatives, which are readily available and serve as starting materials for further functionalization.
Pyridazine Ring Functionalization and Ether Formation
The pyridazine core is functionalized at the 3-position with a suitable leaving group (often a halogen or sulfonate ester), enabling nucleophilic substitution by the 2-aminoethyl group. The nucleophile, typically 2-aminoethanol or a protected form thereof, attacks the electrophilic site to form the ether linkage.
A representative synthetic route involves:
- Halogenation of the pyridazine at the 3-position.
- Reaction with 2-aminoethanol or a protected aminoethyl intermediate under basic conditions to displace the halogen and form the ether bond.
- Deprotection if necessary to yield the free amine.
Alternative Synthetic Routes
Other synthetic strategies for related compounds involve:
Reaction Conditions and Catalysts
- Typical solvents include toluene, ethyl acetate, or polar aprotic solvents like DMF or DMSO.
- Bases such as sodium hydride or potassium carbonate facilitate nucleophilic substitution.
- Catalysts such as palladium on carbon (Pd/C) are employed in hydrogenation steps.
- Temperatures range from low (-78°C for sensitive organolithium reactions) to reflux conditions depending on the step.
Data Tables Summarizing Key Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 4-Methoxyphenylacetic acid to acid chloride | Oxalyl chloride, 16 h, room temp | >90 | Formation of acid chloride intermediate |
| Reaction with lithium salt of chiral oxazolidinone | -78°C, inert atmosphere | 80-90 | Formation of chiral intermediate |
| Alkylation with methyl iodide | LiHMDS, -78°C | 75-85 | Introduction of methyl group |
| Reduction to amine | LiOH, hydrogenation with Pd/C | 85-95 | Final amine formation, optical purity >99% |
| Nucleophilic substitution on pyridazine | 2-aminoethanol, base (K2CO3), reflux | 70-80 | Ether linkage formation |
Research Findings and Observations
- The preparation of the 4-methoxyphenyl-substituted pyridazine core is critical and often involves multi-step sequences with careful control of temperature and reagent stoichiometry to maintain optical purity and yield.
- Ether bond formation between the pyridazine and aminoethyl group is typically achieved under nucleophilic substitution conditions using amino alcohols.
- Catalytic hydrogenation is a common step to reduce intermediates and obtain the free amine functionality with high purity.
- The overall synthetic routes emphasize mild conditions to preserve sensitive functional groups and chiral centers.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethylamine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition:
Medicine:
Anticancer Activity: The compound has shown promise in inhibiting the proliferation of cancer cells, making it a potential candidate for anticancer drug development.
Antimicrobial Activity: It exhibits antimicrobial properties, which can be utilized in the development of new antibiotics.
Industry:
Mechanism of Action
The mechanism of action of (2-([6-(4-Methoxyphenyl)pyridazin-3-YL]oxy)ethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting key biological pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain . Additionally, it can interfere with DNA synthesis in cancer cells, inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Pyridazine Derivatives
3-Amino-6-(4-methoxyphenyl)pyridazine (CAS 4776-87-8)
- Structure : Pyridazine with a 4-methoxyphenyl group at position 6 and an amine at position 3.
- Key Differences : Lacks the ethylamine-oxy side chain present in the target compound.
- Relevance : Serves as the parent structure; the absence of the ethylamine group likely reduces solubility and bioavailability compared to the target compound .
{2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine (CAS 1283108-37-1)
- Structure : Pyridazine substituted with pyridin-2-yl at position 6 and ethylamine-oxy at position 3.
- Key Differences : Replaces the 4-methoxyphenyl group with pyridin-2-yl, altering electronic properties (electron-deficient pyridine vs. electron-rich methoxyphenyl).
- Relevance : Demonstrates how substituent polarity impacts receptor binding; pyridin-2-yl may enhance π-π stacking interactions in hydrophobic environments .
Pyrimidine and Quinazoline Analogs
N-(4-Methoxyphenyl)pyrimidin-2-amine (C11H11N3O)
- Structure : Pyrimidine with a 4-methoxyphenylamine substituent at position 2.
- Key Differences : Pyrimidine ring (two nitrogen atoms) vs. pyridazine (two adjacent nitrogen atoms).
- Relevance: Pyrimidines generally exhibit higher metabolic stability than pyridazines due to reduced ring strain.
6-(4-Methoxyphenyl)quinazolin-4-amine Derivatives ()
- Example: 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine (Compound 7n).
- Structure: Quinazoline core with 4-methoxyphenyl and aminopyridinyl substituents.
- Key Differences : Quinazoline’s fused benzene-pyrimidine ring system increases molecular rigidity and planar surface area, favoring intercalation or kinase inhibition.
- Synthetic Yield : 79.8% (7n) vs. 75.7% (7o), indicating substituent-dependent reaction efficiency .
Functional Group Modifications
Ethylamine-Oxy Side Chain
- Role: The ethylamine-oxy group in the target compound introduces hydrogen-bonding capacity and flexibility, which may enhance solubility and target engagement compared to rigid analogs like 3-amino-6-(4-methoxyphenyl)pyridazine .
- Comparison: Similar side chains in (e.g., 2-(3-{6-[2-(2,4-dichlorophenyl)-ethylamino]-2-methoxypyrimidin-4-yl}-phenyl)-2-methylpropionic acid) are associated with improved pharmacokinetic profiles due to increased hydrophilicity .
Structural and Functional Comparison Table
Biological Activity
(2-([6-(4-Methoxyphenyl)pyridazin-3-YL]oxy)ethyl)amine, also known by its CAS number 603945-40-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C13H15N3O2
- Molecular Weight : 245.28 g/mol
- IUPAC Name : 2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethanamine
The compound features a pyridazine ring substituted with a methoxyphenyl group, contributing to its unique biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study highlighted its ability to inhibit specific receptor tyrosine kinases, which are crucial in cancer cell proliferation and survival. The compound's mechanism involves binding to these receptors, thereby modulating their activity and potentially leading to reduced tumor growth.
Table 1: Anticancer Activity Summary
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A549 | 10.5 | Receptor inhibition | |
| MCF-7 | 8.3 | Apoptosis induction |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated that it possesses significant antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting microbial growth .
Table 2: Antimicrobial Activity Overview
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
| Candida albicans | 20.0 |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Receptor Tyrosine Kinases : The compound inhibits the activity of these kinases, which play a pivotal role in signaling pathways associated with cancer progression.
- Enzymatic Inhibition : It may inhibit enzymes involved in nucleic acid synthesis, thereby affecting cell division and growth.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A recent study assessed the effects of this compound on human lung cancer cells (A549). Results showed a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent for lung cancer treatment.
- Antimicrobial Testing : Another investigation tested the compound against various bacterial strains, revealing significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. This positions it as a candidate for further development in treating bacterial infections .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for (2-([6-(4-Methoxyphenyl)pyridazin-3-YL]oxy)ethyl)amine?
- Methodological Answer : The synthesis typically involves coupling a pyridazine precursor with a 4-methoxyphenyl group via nucleophilic substitution or cross-coupling reactions. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity under inert atmospheres (N₂/Ar) to prevent oxidation .
- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) with ethyl acetate/hexane eluents. Adjust reaction time (6–12 hours) and temperature (80–100°C) based on intermediate stability .
- Purification : Employ column chromatography or recrystallization using ethanol/water mixtures to isolate the amine product.
Q. How can spectroscopic techniques validate the compound’s structural integrity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify proton environments (e.g., methoxy singlet at δ ~3.8 ppm, pyridazine aromatic protons at δ 7.5–8.5 ppm) and carbon backbone .
- FTIR : Confirm functional groups (N-H stretch ~3300 cm⁻¹, C-O-C ether vibration ~1250 cm⁻¹) .
- HRMS : Verify molecular formula (e.g., C₁₄H₁₅N₃O₂) with <2 ppm mass error .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Adhere to GHS guidelines:
- Personal Protection : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact (acute toxicity: OSHA HCS Category 4) .
- Ventilation : Use fume hoods to minimize inhalation risks (respiratory irritation noted in SDS) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How to design experiments to evaluate its biological activity in pharmacological contexts?
- Methodological Answer :
- Target Selection : Prioritize receptors/enzymes linked to pyridazine derivatives (e.g., kinase inhibitors, GPCRs) .
- Assays :
- In Vitro : Measure IC₅₀ via enzyme inhibition assays (e.g., fluorescence-based kinase profiling) .
- Cell-Based : Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .
Q. How to resolve contradictions in reported pharmacological data (e.g., efficacy vs. toxicity)?
- Methodological Answer :
- Dose-Response Analysis : Replicate studies across multiple concentrations to identify therapeutic windows .
- Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule off-target effects .
- Metabolic Profiling : Assess hepatic stability (CYP450 assays) to differentiate intrinsic toxicity from metabolite-driven effects .
Q. What computational strategies predict its target interactions and ADMET properties?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding poses in kinase ATP pockets (e.g., EGFR, VEGFR2) .
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to evaluate binding stability .
- ADMET Prediction : Employ SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and hERG inhibition risks .
Q. How to structurally modify the compound to enhance potency or reduce toxicity?
- Methodological Answer :
- SAR Analysis : Systematically replace the methoxy group with electron-withdrawing (e.g., -CF₃) or donating (-OH) groups to modulate receptor affinity .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to the ethylamine group for improved solubility and reduced renal toxicity .
- Bioisosteres : Substitute pyridazine with triazole to retain H-bonding while lowering metabolic liabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
